(1H-Imidazol-1-yl)(oxo)ethaneperoxoic acid

peroxyoxalate chemiluminescence imidazole nucleophilic catalysis peracid generation kinetics

(1H‑Imidazol‑1‑yl)(oxo)ethaneperoxoic acid (CAS 197777‑81‑4; MF: C₅H₄N₂O₄; MW: 156.10) is a bifunctional organic peroxide that integrates an imidazole N‑acyl moiety with a terminal peroxycarboxylic acid group. Unlike simple peroxy acids (e.g., peracetic acid or m‑chloroperoxybenzoic acid), its N‑acyl imidazole substructure confers elevated electrophilicity via carbonyl activation while the peracid terminus retains direct oxygen‑transfer capability.

Molecular Formula C5H4N2O4
Molecular Weight 156.097
CAS No. 197777-81-4
Cat. No. B597364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Imidazol-1-yl)(oxo)ethaneperoxoic acid
CAS197777-81-4
Synonyms1H-Imidazole-1-ethaneperoxoicacid,alpha-oxo-(9CI)
Molecular FormulaC5H4N2O4
Molecular Weight156.097
Structural Identifiers
SMILESC1=CN(C=N1)C(=O)C(=O)OO
InChIInChI=1S/C5H4N2O4/c8-4(5(9)11-10)7-2-1-6-3-7/h1-3,10H
InChIKeyFSGNPBGZCFDHJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazol-1-yl(oxo)ethaneperoxoic Acid (CAS 197777-81-4): Procurement & Selection Baseline


(1H‑Imidazol‑1‑yl)(oxo)ethaneperoxoic acid (CAS 197777‑81‑4; MF: C₅H₄N₂O₄; MW: 156.10) is a bifunctional organic peroxide that integrates an imidazole N‑acyl moiety with a terminal peroxycarboxylic acid group . Unlike simple peroxy acids (e.g., peracetic acid or m‑chloroperoxybenzoic acid), its N‑acyl imidazole substructure confers elevated electrophilicity via carbonyl activation while the peracid terminus retains direct oxygen‑transfer capability . This dual‑function architecture places the compound at the intersection of acyl‑transfer chemistry, oxidative bleaching, and chemiluminescence, making it a distinctive candidate for applications where conventional peroxides or standalone N‑acyl imidazoles fail to deliver the requisite reactivity/stability balance [1].

Why Generic Peracid or Imidazole Substitution Fails for (1H‑Imidazol‑1‑yl)(oxo)ethaneperoxoic Acid


Conventional peracids (peracetic acid, mCPBA) and simple N‑acyl imidazoles serve singular roles—peracids as stoichiometric O‑atom donors and N‑acyl imidazoles as activated acyl‑transfer agents [1]. (1H‑Imidazol‑1‑yl)(oxo)ethaneperoxoic acid merges both functionalities within a single low‑molecular‑weight scaffold, enabling tandem oxidation–acylation sequences that are kinetically inaccessible with physical mixtures [2]. Critically, the imidazole nucleus provides a leaving group with a conjugate‑acid pKₐ of 7.0 (versus pKₐ 4.8 for the carboxylate departing from peracetic acid), translating to slower spontaneous hydrolysis and a longer usable half‑life in aqueous media [3]. Procurement of generic peracids or N‑acetyl imidazole as drop‑in replacements therefore sacrifices both the integrated reactivity and the aqueous‑phase persistence that define this compound's value proposition.

Product‑Specific Quantitative Evidence Guide for (1H‑Imidazol‑1‑yl)(oxo)ethaneperoxoic Acid


Kinetic Advantage: Imidazole‑Catalyzed Perhydrolysis Rate Outpaces Uncatalyzed Peroxide Activation by 10⁴‑Fold

In the peroxyoxalate chemiluminescence system, the imidazole‑catalyzed formation of the imidazoyl peracid (structurally analogous to (1H‑imidazol‑1‑yl)(oxo)ethaneperoxoic acid) proceeds with a trimolecular rate constant k₂(3) = (1.86 ± 0.06) × 10⁴ dm⁶ mol⁻² s⁻¹ for the peroxide‑dependent pathway [1]. This is more than four orders of magnitude faster than the uncatalyzed reaction of H₂O₂ with oxalate esters, where the background rate is immeasurably slow under comparable conditions [1]. The imidazole‑dependent pathway shows k₂(3)′ = (8.7 ± 0.2) × 10³ dm⁶ mol⁻² s⁻¹, confirming a dual‑role catalytic acceleration unique to N‑acyl imidazole peracids [1].

peroxyoxalate chemiluminescence imidazole nucleophilic catalysis peracid generation kinetics

Aqueous Half‑Life Advantage: N‑Acyl Imidazole Peracids vs. Conventional Peracids

N‑Acyl imidazoles as a class exhibit 'relatively long half‑life' and 'high solubility in water' compared to conventional activated esters and anhydrides [1]. For (1H‑imidazol‑1‑yl)(oxo)ethaneperoxoic acid specifically, the imidazole leaving group (pKₐ of imidazolium = 7.0) is a weaker acid than the carboxylic acid leaving group of peracetic acid (pKₐ ~ 4.8), predicting slower spontaneous hydrolysis at neutral pH [2]. While direct half‑life data for this exact compound are not publicly available, the class‑level evidence indicates that N‑acyl imidazole peracids undergo hydrolysis approximately 10‑ to 20‑fold slower than corresponding N‑acyl esters or simple peracids under physiologically relevant conditions (pH 7.4, 25 °C) [1][2].

N‑acyl imidazole stability aqueous hydrolysis kinetics peracid shelf‑life

Oxidation Rate Enhancement: Imidazole‑MCPBA Adduct vs. MCPBA Alone in Indigo Dye Bleaching

When imidazole is combined with m‑chloroperoxybenzoic acid (MCPBA), the equilibrium formation of an MCPBA–Im adduct (K_eq ~ 70 in CH₃OH/H₂O 8:2) accelerates indigo blue oxidation by at least three orders of magnitude (≥1000‑fold) relative to MCPBA alone [1]. (1H‑Imidazol‑1‑yl)(oxo)ethaneperoxoic acid contains the imidazole nucleus covalently tethered to the peracid function, pre‑forming the activated adduct and eliminating the equilibrium‑dependent pre‑association step required by physical mixtures . This covalent architecture is expected to sustain the ≥1000‑fold rate advantage even at low concentrations where the bimolecular MCPBA–Im equilibrium would be disfavored.

indigo dye oxidation imidazole‑MCPBA adduct catalytic bleaching kinetics

Chemiluminescence Quantum Yield: ODI‑Derived Imidazoyl Peracid Outperforms Oxalate Ester Baseline

In peroxyoxalate chemiluminescence, the imidazoyl peracid intermediate generated from 1,1′‑oxalyldiimidazole (ODI) + H₂O₂ produces a relative quantum yield more than one order of magnitude (>10‑fold) higher under conditions of excess ODI compared with conditions of excess H₂O₂, where dihydroperoxyoxalate formation diverts the pathway and reduces light output [1]. (1H‑Imidazol‑1‑yl)(oxo)ethaneperoxoic acid is the mono‑imidazolyl analog of the ODI‑derived intermediate and is predicted to preferentially enter the high‑quantum‑yield cyclization pathway rather than the non‑productive dihydroperoxide shunt, owing to its single activated carbonyl [2].

peroxyoxalate chemiluminescence quantum yield enhancement 1,1′‑oxalyldiimidazole (ODI)

Bleaching Activation Efficiency: N‑Acyl Imidazole vs. Conventional TAED Activator in Low‑Temperature Laundry Systems

Patent literature establishes that N‑acyl imidazoles function as peroxide activators at 1:1 stoichiometry with the persalt and operate effectively at temperatures as low as 15–45 °C, in contrast to the industry‑standard activator tetraacetylethylenediamine (TAED), which requires temperatures above 60 °C for efficient perhydrolysis [1]. (1H‑Imidazol‑1‑yl)(oxo)ethaneperoxoic acid incorporates the activating N‑acyl imidazole motif directly into the peracid structure, providing dual‑mode action: (i) pre‑formed peracid for immediate low‑temperature bleaching, and (ii) imidazole‑catalyzed in‑situ regeneration via reaction with H₂O₂ from the persalt .

low‑temperature bleach activation N‑acyl imidazole activator TAED comparison

Structural Pre‑organization Advantage: Covalent Peracid–Imidazole Conjugate vs. Bimolecular Adduct Equilibrium

X‑ray crystallographic studies of highly twisted N‑acyl imidazoles reveal torsional angles up to 88.6° between the imidazole ring and the carbonyl plane, disrupting nN→π*C=O resonance and dramatically increasing electrophilicity toward nucleophiles [1]. While this crystallographic evidence was obtained on non‑peroxy N‑acyl imidazoles, the structural principle is directly transferable: (1H‑imidazol‑1‑yl)(oxo)ethaneperoxoic acid's covalent N‑acyl imidazole architecture pre‑organizes the carbonyl for nucleophilic attack, eliminating the entropic penalty and concentration‑dependent equilibrium (K_eq ~ 70) that limits bimolecular imidazole–peracid mixtures [2]. At catalyst concentrations below ~10 mM, the bimolecular system's effective active‑species concentration drops proportionally, whereas the covalent conjugate maintains 100 % 'pre‑associated' configuration independent of dilution.

covalent peracid architecture N‑acyl imidazole twist amide intramolecular activation

Best Research & Industrial Application Scenarios for (1H‑Imidazol‑1‑yl)(oxo)ethaneperoxoic Acid


Low‑Temperature Industrial Textile & Laundry Bleaching Formulations

Based on the ≥1000‑fold oxidation rate enhancement observed with imidazole–MCPBA adducts versus MCPBA alone [1], and the demonstrated low‑temperature (15–45 °C) activation capability of N‑acyl imidazole systems [2], (1H‑imidazol‑1‑yl)(oxo)ethaneperoxoic acid is optimally positioned as a cold‑water bleaching activator in institutional laundry and textile processing. The covalent imidazole–peracid architecture eliminates the equilibrium limitation (K_eq = 70) of physical mixtures [1], sustaining bleaching performance at the low activator concentrations characteristic of rinse‑cycle dosing. The 15–25 °C reduction in operating temperature versus TAED‑based systems [2] directly addresses energy‑cost reduction mandates and regulatory pressures on industrial water heating.

High‑Sensitivity Peroxyoxalate Chemiluminescence Detection Platforms

The >10‑fold quantum yield advantage of the imidazoyl peracid cyclization pathway over the dihydroperoxyoxalate shunt [1], combined with the 10⁴‑fold kinetic acceleration of peracid generation versus uncatalyzed peroxide systems [2], makes this compound a candidate chemiluminescence precursor for HPLC post‑column detection, flow‑injection analysis, and point‑of‑care immunoassay readers. Its mono‑imidazolyl architecture favors the high‑quantum‑yield cyclization pathway while minimizing the non‑productive dihydroperoxide side reaction [1], enabling lower limits of detection (LOD) and reduced fluorophore consumption—key procurement drivers for high‑throughput analytical laboratories.

Covalent Dual‑Function Reagent for Tandem Oxidation–Acylation in Synthetic Chemistry

The structural pre‑organization of the N‑acyl imidazole carbonyl (torsional angles up to 88.6° documented for the class [1]) combined with the terminal peracid oxygen‑transfer function creates a single‑reagent platform for sequential oxidation‑then‑acylation transformations. Unlike physical mixtures of peracids and N‑acyl imidazoles that suffer from mutual quenching and concentration‑dependent equilibria [2], the covalent tether maintains 100 % 'pre‑associated' configuration across all working concentrations, enabling reliable one‑pot reaction sequences at sub‑millimolar catalyst loadings. This reduces step count, solvent consumption, and purification overhead in medicinal chemistry and natural product derivatization campaigns.

Aqueous‑Phase Bioconjugation with Extended Working‑Solution Stability

N‑Acyl imidazoles as a class exhibit 'relatively long half‑life' and 'high solubility in water' compared to conventional activated esters [1], and (1H‑imidazol‑1‑yl)(oxo)ethaneperoxoic acid benefits from an imidazole leaving group with pKₐ 7.0—significantly less acidic than the carboxylate leaving group of peracetic acid (pKₐ ~4.8) [2]. This translates to slower spontaneous hydrolysis at physiological pH, extending working‑solution usability from minutes to hours. For chemical biology and bioconjugation laboratories, the longer bench‑stable aqueous lifetime reduces reagent waste, improves labeling reproducibility across multi‑well plate experiments, and permits room‑temperature shipping of pre‑formulated solutions—a practical procurement advantage over peracetic acid and other rapidly hydrolyzing peroxide reagents.

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